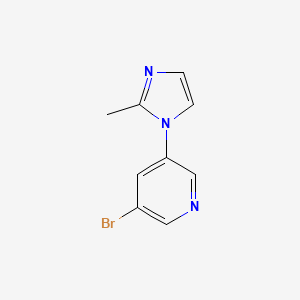

3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine

Overview

Description

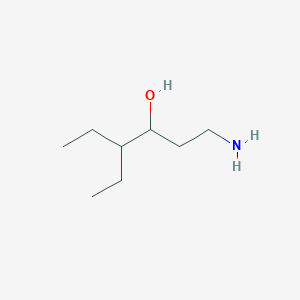

“3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The condensation of the corresponding abromoketones with formamidine acetate in liquid ammonia was revealed to be a useful method for the synthesis of such imidazole derivatives .Molecular Structure Analysis

The InChI code for “3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is 1S/C9H8BrN3/c1-7-12-6-9(10)13(7)8-3-2-4-11-5-8/h2-6H,1H3 .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . A multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .Physical And Chemical Properties Analysis

The predicted boiling point of “3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine” is 485.3±40.0 °C, and its predicted density is 1.32±0.1 g/cm3 .Scientific Research Applications

Photoinduced Tautomerization

3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine and its derivatives are studied for their unique photoreactions, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) in nonpolar media. These photoreactions are crucial for understanding and designing photoactive materials (Vetokhina et al., 2012).

Catalysis in Organic Synthesis

5-bromo-2-(1H-imidazol-2-yl)pyridine, a related compound, facilitates CuI-catalyzed hydroxylation of aryl bromides. This discovery is significant in organic synthesis, particularly in the transformation of aryl bromides into substituted phenols (Jia et al., 2011).

Molecular Structure Analysis

Studies on similar compounds like 1H- and 3H-imidazo[4,5-b]pyridine reveal important insights into molecular structure and vibrational energy levels, essential for the development of new materials and pharmaceuticals (Lorenc et al., 2008).

Tuning of Electronic Properties

The ancillary ligand in heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including derivatives of 2-(1 H-tetrazol-5-yl)pyridine and 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, plays a crucial role in color tuning and electronic properties. This has implications in light-emitting devices and biological labeling (Stagni et al., 2008).

Synthesis of Anticancer and Antimicrobial Agents

Compounds derived from 6-bromo-2-(substituted)-3 H -imidazo[4,5-b]pyridine show potential as anticancer and antimicrobial agents. This highlights the importance of this chemical class in pharmaceutical research (Shelke et al., 2017).

Safety And Hazards

Future Directions

Imidazole is better known due to its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

3-bromo-5-(2-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-12-2-3-13(7)9-4-8(10)5-11-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVTYPUVIGYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)